(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride
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Overview
Description
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11N3·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
Reduction: The carbaldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride.
Amination: The primary alcohol is then converted to the corresponding amine using reagents like ammonium chloride and sodium cyanoborohydride.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine: Similar structure but without the hydrochloride group.
(1,3-Dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine: Contains an additional methoxybenzyl group.
Uniqueness
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and form stable coordination complexes. This versatility makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C6H12ClN3 |
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Molecular Weight |
161.63 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-5-3-6(4-7)9(2)8-5;/h3H,4,7H2,1-2H3;1H |
InChI Key |
CWXKPGLDPGHJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN)C.Cl |
Origin of Product |
United States |
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